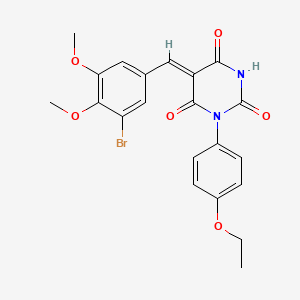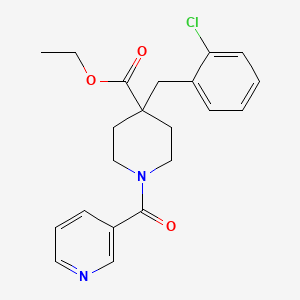
dibutyl (2-amino-2-oxoethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl (2-amino-2-oxoethyl)phosphonate (DBAOEP) is a phosphonate compound that has gained attention in scientific research due to its potential applications as a chelating agent, a ligand, and a catalyst. DBAOEP is a white crystalline solid that is soluble in water and organic solvents. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of dibutyl (2-amino-2-oxoethyl)phosphonate is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can then be removed from the system. dibutyl (2-amino-2-oxoethyl)phosphonate has been shown to have a high affinity for metal ions such as copper, nickel, and zinc, and it has been suggested that the compound may act as a bidentate ligand, forming a complex with the metal ion through its amino and carbonyl groups.
Biochemical and Physiological Effects
dibutyl (2-amino-2-oxoethyl)phosphonate has been shown to have low toxicity and is relatively stable under physiological conditions. In vitro studies have shown that dibutyl (2-amino-2-oxoethyl)phosphonate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. dibutyl (2-amino-2-oxoethyl)phosphonate has also been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.
実験室実験の利点と制限
Dibutyl (2-amino-2-oxoethyl)phosphonate has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under physiological conditions, and its ability to form complexes with a variety of metal ions. However, dibutyl (2-amino-2-oxoethyl)phosphonate also has some limitations, including its relatively high cost, its potential toxicity at high concentrations, and its limited availability.
将来の方向性
There are several potential future directions for research on dibutyl (2-amino-2-oxoethyl)phosphonate, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of the compound's potential as a drug delivery system, and the exploration of its potential applications in the field of catalysis. Additionally, further studies are needed to fully understand the mechanism of action of dibutyl (2-amino-2-oxoethyl)phosphonate and to determine its potential toxicity at higher concentrations.
合成法
Dibutyl (2-amino-2-oxoethyl)phosphonate can be synthesized using different methods, including the reaction of dibutylphosphite with glycine, the reaction of dibutylphosphite with oxalyl chloride and glycine, and the reaction of dibutylphosphite with chloroacetic acid and glycine. The most common method involves the reaction of dibutylphosphite with glycine in the presence of a catalyst such as sodium methoxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and distillation.
科学的研究の応用
Dibutyl (2-amino-2-oxoethyl)phosphonate has been used in various scientific research applications, including as a chelating agent for the removal of heavy metals from wastewater, as a ligand for the synthesis of metal complexes, and as a catalyst for various organic reactions. dibutyl (2-amino-2-oxoethyl)phosphonate has also been studied for its potential applications in medicine, including as an anticancer agent and as a drug delivery system.
特性
IUPAC Name |
2-dibutoxyphosphorylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO4P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h3-9H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTFWHPOKPZGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CC(=O)N)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dibutoxyphosphorylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)

![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)

![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)

![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)

